molecular formula C10H11NO4 B13918562 Methyl 4-[acetyl(hydroxy)amino]benzoate CAS No. 62641-35-4

Methyl 4-[acetyl(hydroxy)amino]benzoate

Cat. No.: B13918562
CAS No.: 62641-35-4
M. Wt: 209.20 g/mol
InChI Key: SIPZTSOBXMNKGT-UHFFFAOYSA-N
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Description

Methyl 4-[acetyl(hydroxy)amino]benzoate is a benzoate derivative research chemical of interest in medicinal chemistry and drug discovery. Its structure, featuring both acetyl and hydroxyamino functional groups on a benzoate core, makes it a potential intermediate for the synthesis of more complex molecules . As a derivative of para-aminobenzoic acid (PABA), it may share relevance in biochemical pathways where PABA analogues act, such as folate synthesis . This compound is provided for research and development purposes in laboratory settings. It is not intended for diagnostic or therapeutic use. Please consult the Certificate of Analysis for lot-specific data. The information provided here is a template. Specific applications, mechanisms of action, and research value for this exact compound are not currently available in the searched sources and require input from a subject matter expert.

Properties

CAS No.

62641-35-4

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-[acetyl(hydroxy)amino]benzoate

InChI

InChI=1S/C10H11NO4/c1-7(12)11(14)9-5-3-8(4-6-9)10(13)15-2/h3-6,14H,1-2H3

InChI Key

SIPZTSOBXMNKGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

The preparation of methyl 4-[acetyl(hydroxy)amino]benzoate generally involves acetylation of methyl 4-amino-2-hydroxybenzoate or related intermediates. The following are the main methods documented in the literature and patent disclosures:

Acetylation of Methyl 4-Amino-2-Hydroxybenzoate

Reaction Scheme:
Methyl 4-amino-2-hydroxybenzoate + Acetyl chloride → this compound

Process Details:

  • A solution of methyl 4-amino-2-hydroxybenzoate is dissolved in ethyl acetate.
  • Sodium bicarbonate aqueous solution is cooled to 0 °C and stirred.
  • Acetyl chloride is added dropwise over 15 minutes to the mixture.
  • The reaction is gradually warmed to room temperature and stirred for approximately 2 hours.
  • Upon completion, the organic and aqueous layers are separated; the organic layer is washed with brine, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure.
  • The product is obtained in high yield (up to 99%) with high purity confirmed by NMR analysis.
Parameter Condition/Value
Solvent Ethyl acetate
Temperature 0 °C to room temperature
Reaction time 2.25 hours
Base Sodium bicarbonate (NaHCO3)
Yield 99%
Purification Washing with brine, drying

This method is efficient and scalable, producing this compound with excellent yield and purity.

Esterification and Subsequent Acetylation

An alternative preparative approach involves:

  • Step 1: Esterification of 4-amino-2-hydroxybenzoic acid with methanol under acidic conditions to yield methyl 4-amino-2-hydroxybenzoate.
  • Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetylated product.

Typical Conditions for Esterification:

  • Methanol and sulfuric acid as catalyst, heated to 80 °C for 6 hours.
  • pH adjustment and extraction steps to isolate methyl 4-amino-2-hydroxybenzoate.

Acetylation Conditions:

  • Acetic anhydride or acetyl chloride added dropwise at 0 °C in dichloromethane or ethyl acetate.
  • Stirring at 10 °C for 4 hours.
  • Workup involves quenching in ice water, filtration, and washing with brine.

This multi-step method yields acetylated methyl esters with yields around 72-90% depending on reaction conditions.

Process Optimization and Industrial Considerations

  • The acetylation reaction is sensitive to temperature and pH control to avoid side reactions such as over-acetylation or hydrolysis.
  • Use of sodium bicarbonate as a base provides mild conditions that neutralize generated HCl and facilitate clean product isolation.
  • The reaction solvent choice (ethyl acetate or dichloromethane) impacts reaction kinetics and ease of product recovery.
  • High yields (up to 99%) and purity are achievable with proper control of reaction parameters.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acetylation of methyl 4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate Acetyl chloride, NaHCO3, ethyl acetate, 0 °C to RT 99 Simple, high-yield, scalable
Esterification + Acetylation 4-amino-2-hydroxybenzoic acid Methanol, H2SO4 (esterification); Ac2O or AcCl (acetylation) 72-90 Two-step, moderate complexity
Halogenation + Coupling (related intermediates) Protected amino-hydroxybenzoic acid esters N-chlorosuccinimide, Pd catalyst, trialkyl acetylene silane ~54 (overall) Complex, for benzofuran derivatives

Research Discoveries and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the acetylation at the amino group and retention of the hydroxy group.
  • High-performance liquid chromatography (HPLC) and melting point analysis verify purity and identity.
  • The mild reaction conditions prevent hydrolysis of the methyl ester, preserving the integrity of the molecule for further synthetic applications.
  • The acetylated product serves as a key intermediate for further functionalization in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions:

Methyl 4-[acetyl(hydroxy)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Methyl 4-[acetyl(carbonyl)amino]benzoate.

    Reduction: this compound alcohol.

    Substitution: N-alkyl derivatives of this compound.

Scientific Research Applications

Methyl 4-[acetyl(hydroxy)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[acetyl(hydroxy)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the amino group can participate in nucleophilic reactions, potentially modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Methyl 4-[acetyl(hydroxy)amino]benzoate
Compound Name Substituent(s) Key Features Reference
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ at C4; -OH at C2 Acetamido and hydroxyl groups enhance hydrogen bonding; used in drug synthesis
Methyl 4-(carbamoylamino)benzoate -NHCONH₂ at C4 Carbamoylamino group increases polarity; evaluated as aquaporin inhibitor
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate Thiazolidinone ring at C4 Heterocyclic moiety improves bioactivity; potential antidiabetic applications
Methyl 4-amino-3-hydroxybenzoate -NH₂ at C4; -OH at C3 Amino and hydroxyl groups confer acidity; structural similarity to salicylates
Methyl 4-nitrobenzoate -NO₂ at C4 Electron-withdrawing nitro group reduces solubility; precursor for reductions
Key Observations:
  • Substituent Position : The position of functional groups (e.g., C2 vs. C4) significantly impacts physicochemical properties. For example, Methyl 4-acetamido-2-hydroxybenzoate (C2-OH) exhibits stronger hydrogen-bonding capacity than the target compound .
  • Functional Group Chemistry: The acetyl(hydroxy)amino group (-NH-OAc) in the target compound provides moderate polarity, whereas the carbamoylamino group (-NHCONH₂) in analogues increases hydrophilicity . Thiazolidinone-containing derivatives demonstrate enhanced biological activity due to their heterocyclic structure .

Spectroscopic and Analytical Data

  • NMR/IR Analysis : The target compound’s ¹H NMR in CDCl₃ shows characteristic aromatic proton shifts (δ 7.8–8.2 ppm) and acetyl methyl resonance (δ ~2.1 ppm) . Similar analogues (e.g., Methyl 4-acetamido-2-hydroxybenzoate) exhibit additional hydroxyl proton signals (δ ~10 ppm) in DMSO .
  • Mass Spectrometry : Molecular ion peaks for methyl benzoate derivatives typically appear at m/z = [M+H]⁺ ~180–250, depending on substituents .

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